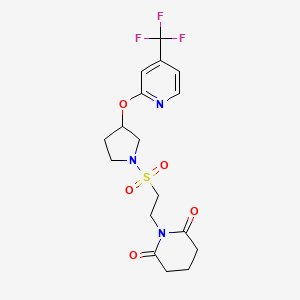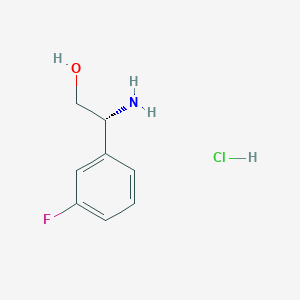![molecular formula C11H16ClN3O2S B2508840 2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide CAS No. 2411269-88-8](/img/structure/B2508840.png)
2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring, a thiazole ring, and a chloro-substituted propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the thiazole intermediate with morpholine in the presence of a base such as sodium hydride.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary and secondary amines.
科学的研究の応用
2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of thiazole and morpholine derivatives in cellular processes.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-chloro-N-{[2-(morpholin-4-yl)phenyl]methyl}acetamide
- 2-chloro-N-{[2-(morpholin-4-yl)propyl]acetamide}
Uniqueness
2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide is unique due to the presence of both a thiazole and a morpholine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and materials science.
特性
IUPAC Name |
2-chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8(12)10(16)13-6-9-7-14-11(18-9)15-2-4-17-5-3-15/h7-8H,2-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVJDTCSZZRCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(S1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2508762.png)
![N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2508764.png)
![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)
![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)
![3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2508770.png)




![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)

